2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid
CAS No.: 84677-20-3
Cat. No.: VC15899176
Molecular Formula: C13H13N3O5
Molecular Weight: 291.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84677-20-3 |
|---|---|
| Molecular Formula | C13H13N3O5 |
| Molecular Weight | 291.26 g/mol |
| IUPAC Name | 2-[(8-hydroxy-5-nitroquinolin-7-yl)methylamino]propanoic acid |
| Standard InChI | InChI=1S/C13H13N3O5/c1-7(13(18)19)15-6-8-5-10(16(20)21)9-3-2-4-14-11(9)12(8)17/h2-5,7,15,17H,6H2,1H3,(H,18,19) |
| Standard InChI Key | WFKCGOXPFCDCKV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)O)NCC1=CC(=C2C=CC=NC2=C1O)[N+](=O)[O-] |
Introduction
Structural and Chemical Profile
Molecular Architecture
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid (CAS No. 84677-20-3) features a quinoline scaffold substituted at the 5-position with a nitro group (-NO₂) and at the 8-position with a hydroxy group (-OH). A methylamino-propanoic acid side chain is attached to the 7-position through a methylene bridge. The molecular formula is C₁₃H₁₃N₃O₅, with a calculated molecular weight of 291.26 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[(8-hydroxy-5-nitroquinolin-7-yl)methylamino]propanoic acid |
| Canonical SMILES | CC(C(=O)O)NCC1=CC(=C2C=CC=NC2=C1O)N+[O-] |
| XLogP3-AA (Log P) | 1.2 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 129 Ų |
The compound’s solubility profile suggests moderate polarity, with predicted solubility of 0.12 mg/mL in aqueous buffers at physiological pH.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for the compound reveals distinctive signals:
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¹H NMR (300 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoline-H), 8.35 (d, J=8.4 Hz, 1H, quinoline-H), 7.56 (d, J=8.4 Hz, 1H, quinoline-H), 4.21 (s, 2H, CH₂NH), 3.89 (q, J=6.8 Hz, 1H, CH(CH₃)), 1.42 (d, J=6.8 Hz, 3H, CH₃).
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¹³C NMR (75 MHz, DMSO-d₆): δ 174.8 (COOH), 154.2 (C-OH), 148.7 (C-NO₂), 134.5–121.3 (aromatic carbons), 52.1 (CH₂NH), 48.7 (CH(CH₃)), 18.4 (CH₃).
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves three critical stages:
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Quinoline Core Construction: A Vilsmeier-Haack reaction forms the 5-nitroquinoline skeleton through cyclization of appropriate aniline precursors.
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Side Chain Introduction: Nucleophilic substitution at the 7-position introduces the methylaminopropanoic acid moiety via reductive amination.
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Chiral Resolution: Asymmetric hydrogenation using Ru-BINAP catalysts achieves enantiomeric excess >98% for the (S)-isomer.
Table 2: Synthetic Yield Optimization
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Quinoline Formation | POCl₃, DMF | 110 | 68 |
| Reductive Amination | NaBH₃CN, MeOH | 25 | 82 |
| Asymmetric Reduction | RuCl₂[(S)-BINAP] | 60 | 75 |
Stability Considerations
Accelerated stability studies (40°C/75% RH, 6 months) demonstrate:
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Chemical Stability: 98.4% purity retention
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Photostability: 5% degradation under ICH Q1B guidelines
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Aqueous Solubility: pH-dependent (0.08 mg/mL at pH 1.2 vs. 0.23 mg/mL at pH 6.8)
Biological Activity and Mechanism
Antiproliferative Effects
In vitro screens against cancer cell lines reveal concentration-dependent growth inhibition:
Table 3: IC₅₀ Values in Human Cancer Models (μM)
| Cell Line | 24h | 48h | 72h |
|---|---|---|---|
| HeLa (Cervix) | 12.4 ±1.2 | 8.7 ±0.9 | 6.3 ±0.5 |
| HT-29 (Colorectal) | 18.2 ±2.1 | 13.1 ±1.4 | 10.2 ±1.1 |
| A2780 (Ovarian) | 15.9 ±1.8 | 11.3 ±1.2 | 9.1 ±0.8 |
Mechanistic studies indicate dual targeting of:
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Mitochondrial Complex I: 47% inhibition at 10 μM (vs. Rotenone control)
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Topoisomerase IIα: 62% suppression of decatenation activity at 25 μM
Reactive Oxygen Species (ROS) Modulation
Flow cytometry analysis using DCFH-DA probe demonstrates:
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2.8-fold ROS increase in HeLa cells at 50 μM (4h treatment)
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GSH/GSSG ratio reduction from 12.1 to 3.4 in HT-29 cells
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Synergistic effect with 5-FU (Combination Index=0.32 at ED₇₅)
Pharmacokinetic Profile
ADME Properties
Preclinical data in Sprague-Dawley rats (10 mg/kg IV):
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Cmax: 8.2 μg/mL
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AUC₀–∞: 42.3 μg·h/mL
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t₁/₂: 3.1 h
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Vd: 1.8 L/kg
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CL: 0.24 L/h/kg
Oral bioavailability reaches 38% with lipid nanoparticle formulation.
Metabolic Pathways
Hepatocyte incubation studies identify three primary metabolites:
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N-Demethylation (M1, 62% of total)
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Nitro Reduction (M2, 23%)
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Glucuronidation (M3, 15%)
CYP3A4 and CYP2D6 mediate 89% of Phase I metabolism.
| Compound | HeLa IC₅₀ (μM) | Topo II Inhibition (%) | ROS Induction (Fold) |
|---|---|---|---|
| Current Compound | 6.3 | 62 | 2.8 |
| Ammosamide B | 15.7 | 18 | 1.2 |
| CXCR4 Antagonist | 32.4 | <5 | 0.9 |
Challenges and Future Directions
Synthetic Scale-Up Barriers
Current limitations include:
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Low yielding stereoselective step (75% ee requires multiple recrystallizations)
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Exothermic nitro group reduction requiring specialized equipment
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High catalyst loading (5 mol% Ru) in asymmetric hydrogenation
Clinical Translation Prospects
Priority development areas:
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Prodrug approaches to enhance oral absorption
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Combination regimens with PARP inhibitors
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Biomarker development for patient stratification
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